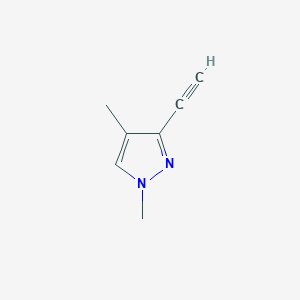

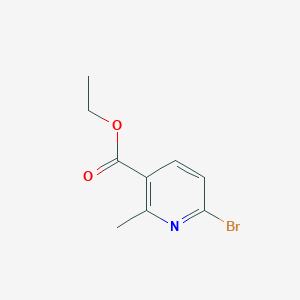

3-Ethynyl-1,4-dimethylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Ethynyl-1,4-dimethylpyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss "this compound," they provide insights into the synthesis, structure, and properties of related pyrazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method or cyclocondensation reactions. For instance, the direct synthesis of substituted pyrazole through a 3+2 annulation method was described, where a cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid produced ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and reacted with acetic anhydride to yield acetylated products . These methods highlight the versatility of pyrazole synthesis, which could be applicable to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and sometimes by single-crystal X-ray diffraction studies . The crystal structure is typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . For example, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate were determined, revealing intramolecular N-H...O bonds and intermolecular hydrogen bonding . These structural insights are crucial for understanding the molecular geometry and stability of "this compound."

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which can be influenced by the reaction conditions and the nature of substituents. For instance, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate yielded isomeric pyrazolopyridones, demonstrating the reactivity of the amino group in pyrazole derivatives . The regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate also illustrates the influence of substituents on the reaction outcome . These reactions provide a framework for predicting the reactivity of "this compound" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, thermal stability, and antioxidant activity, are often characterized using various analytical techniques. For example, the antioxidant susceptibilities of a novel pyrazole derivative were evaluated in vitro through DPPH and hydroxyl radical scavenging methods . The fluorescence and thermal studies of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicated good optical properties and thermal stability . These properties are important for the potential applications of "this compound" in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

Agriculture and Horticulture

Nitrification Inhibition : 3,4-Dimethylpyrazole phosphate (DMPP), a compound related to 3-Ethynyl-1,4-dimethylpyrazole, serves as an effective nitrification inhibitor. It has been thoroughly tested for toxicological and ecotoxicological safety and offers advantages over traditional nitrification inhibitors. DMPP can significantly reduce nitrate leaching and nitrous oxide emission without negatively impacting soil methane oxidation. Its application can enhance crop yields by improving nitrogen use efficiency in fertilizers, thus offering a potential for reducing mineral fertilizer nitrogen requirements and the number of nitrogen-application rounds (Zerulla et al., 2001).

Materials Science

Coordination Chemistry : Research into the synthesis and structural characterization of dinuclear complexes of trivalent metals (Al, Ga, In, and Cr) derived from pyrazole-2-ethanol, a compound structurally similar to this compound, has led to the development of novel materials with potential applications in materials science. These complexes demonstrate unique binding modes and structural features, indicating their utility in the design of new materials with specific electronic and structural properties (Kalita et al., 2011).

Environmental Chemistry

Reduction of Ammonia Oxidizers : Another study on 3,4-Dimethylpyrazole phosphate (DMPP) highlighted its role in reducing the activity of ammonia oxidizers in soil without adverse effects on non-target soil microorganisms and functions. This suggests DMPP's selective inhibition capability, which can be beneficial for environmental management practices aimed at reducing ammonia and nitrate pollution in agricultural settings (Kong et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 3-Ethynyl-1,4-dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-) .

Mode of Action

This compound interacts with its target, the AMO enzyme, by chelating the Cu2+ cations that the enzyme needs to carry out the oxidation of NH4+ . This interaction inhibits the activity of the AMO enzyme, thereby suppressing the process of nitrification .

Biochemical Pathways

The inhibition of the AMO enzyme by this compound affects the nitrification pathway. Nitrification is a key process in the nitrogen cycle, where ammonia is converted into nitrite and then into nitrate. By inhibiting the AMO enzyme, this compound reduces the conversion of ammonia to nitrite, thereby affecting the overall nitrification process .

Result of Action

The inhibition of nitrification by this compound results in a reduction of nitrous oxide (N2O) emissions and a longer maintenance of soil NH4+ . This is beneficial as it helps to decrease nitrogen losses in agricultural soils, which are often treated with synthetic nitrogen fertilizers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of earthworms in the soil has been shown to enhance the inhibition efficiency of similar compounds on soil nitrification . Additionally, the compound’s efficiency may vary depending on the soil’s organic carbon and clay content .

Propriétés

IUPAC Name |

3-ethynyl-1,4-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-6(2)5-9(3)8-7/h1,5H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWDVGJYAFIOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2105612-53-9 |

Source

|

| Record name | 3-ethynyl-1,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516416.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2516417.png)

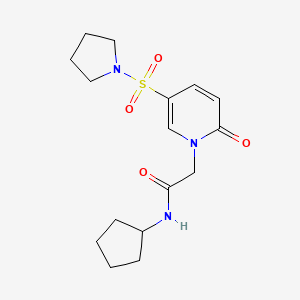

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)

![N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516425.png)

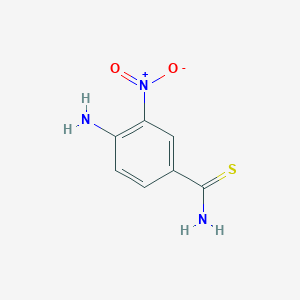

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)